molecular formula C24H39NaO7S B12415606 sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

Cat. No.: B12415606
M. Wt: 498.6 g/mol
InChI Key: VVLNGXCRDZVWSI-GSQQPDKPSA-M
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Description

The compound sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is a complex organic molecule It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of deuterium atoms: Deuterium can be incorporated using deuterated reagents or solvents during the synthesis.

    Functionalization with sulfate groups: This typically involves the reaction of hydroxyl groups with sulfur trioxide or chlorosulfonic acid in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The sulfate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The deuterium atoms can be used in metabolic studies to trace the compound’s pathway in biological systems.

    Medicine: The compound’s structural similarity to biologically active molecules suggests potential therapeutic applications.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The cyclopenta[a]phenanthrene core can interact with various enzymes and receptors, modulating their activity. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, while the sulfate groups can enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol sulfate: Similar in structure but lacks deuterium atoms.

    Estrone sulfate: Another sulfate ester with a similar core structure.

    Testosterone sulfate: A sulfate ester of a steroid hormone.

Uniqueness

The presence of deuterium atoms in the compound makes it unique compared to other similar compounds. Deuterium can enhance the compound’s stability and alter its metabolic pathway, potentially leading to improved therapeutic properties.

sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

Properties

Molecular Formula

C24H39NaO7S

Molecular Weight

498.6 g/mol

IUPAC Name

sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C24H40O7S.Na/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25;/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30);/q;+1/p-1/t14-,15+,16-,17-,18?,19?,20+,22?,23+,24-;/m1./s1/i8D2,12D2;

InChI Key

VVLNGXCRDZVWSI-GSQQPDKPSA-M

Isomeric SMILES

[2H]C1(C[C@]2([C@H](C[C@@H](C3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1OS(=O)(=O)[O-])([2H])[2H])C)[2H].[Na+]

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+]

Origin of Product

United States

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